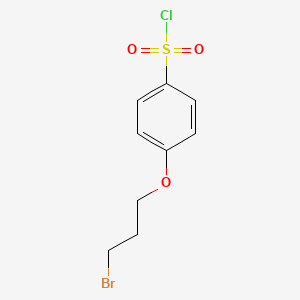
4-(3-Bromopropoxy)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromopropoxy)benzene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C9H10BrClO3S. It is a derivative of benzenesulfonyl chloride, where the sulfonyl chloride group is substituted with a 3-bromopropoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphorus Pentachloride Method: One common method to synthesize 4-(3-Bromopropoxy)benzene-1-sulfonyl chloride involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride. The reaction is carried out in an oil bath at temperatures between 170-180°C for about 15 hours.
Phosphorus Oxychloride Method: Another method involves the reaction of sodium benzenesulfonate with phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: 4-(3-Bromopropoxy)benzene-1-sulfonyl chloride undergoes nucleophilic substitution reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is attacked by electrophiles.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides.
Alcohols: React to form sulfonate esters.
Electrophiles: Such as bromine or chlorine, can react with the aromatic ring under acidic conditions.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Aplicaciones Científicas De Investigación
4-(3-Bromopropoxy)benzene-1-sulfonyl chloride is used in various scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(3-Bromopropoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with amines and alcohols. This reactivity is utilized in the synthesis of sulfonamides and sulfonate esters, which are important intermediates in various chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl Chloride: A closely related compound with similar reactivity but without the 3-bromopropoxy group.
Toluene-4-sulfonyl Chloride: Another similar compound that is often preferred due to its solid state at room temperature, making it easier to handle.
Uniqueness
4-(3-Bromopropoxy)benzene-1-sulfonyl chloride is unique due to the presence of the 3-bromopropoxy group, which imparts different reactivity and properties compared to its analogs. This makes it a valuable reagent in specific synthetic applications where the 3-bromopropoxy group is required .
Propiedades
Fórmula molecular |
C9H10BrClO3S |
|---|---|
Peso molecular |
313.60 g/mol |
Nombre IUPAC |
4-(3-bromopropoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H10BrClO3S/c10-6-1-7-14-8-2-4-9(5-3-8)15(11,12)13/h2-5H,1,6-7H2 |
Clave InChI |
BHAOZXDFDRKMON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCCCBr)S(=O)(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














